
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is a chemical compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.137 g/mol It is known for its unique structure, which includes both hydrazine and pyrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- typically involves the reaction of hydrazine derivatives with pyrazine carboxylic acid derivatives. One common method includes the condensation of hydrazine hydrate with pyrazine-2-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into hydrazine derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce hydrazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving hydrazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the pyrazine ring.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the hydrazine moiety.
Hydrazinecarboxaldehyde: Another hydrazine derivative with different functional groups.
Uniqueness
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is unique due to its combination of hydrazine and pyrazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler hydrazine or pyrazine derivatives .
Eigenschaften
CAS-Nummer |
54571-24-3 |
|---|---|
Molekularformel |
C6H6N4O2 |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
N-(pyrazine-2-carbonylamino)formamide |
InChI |
InChI=1S/C6H6N4O2/c11-4-9-10-6(12)5-3-7-1-2-8-5/h1-4H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
POMPHEVBHWZGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
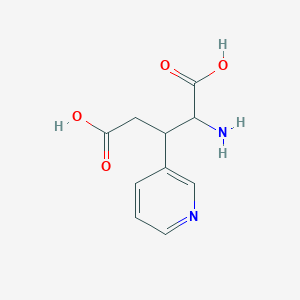
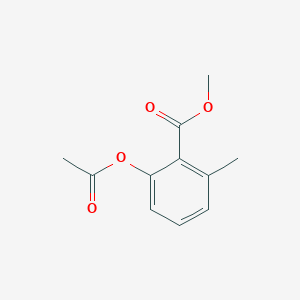
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
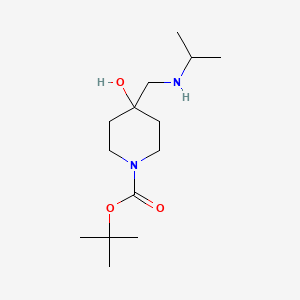
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
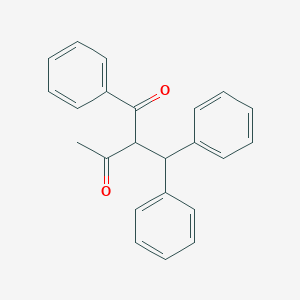
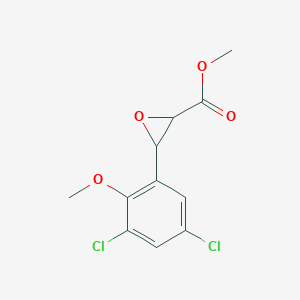
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
